molecular formula C11H14O2 B1255158 5-Methyleugenol CAS No. 186743-25-9

5-Methyleugenol

Cat. No. B1255158
CAS RN: 186743-25-9
M. Wt: 178.23 g/mol
InChI Key: YRLAAFZPUZEKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyleugenol is a phenylpropanoid consisting of eugenol having a methyl substituent at the 5-position. It derives from a eugenol.

Scientific Research Applications

Metabolism and Toxicological Studies

  • Liver Microsomes and Hepatocytes Metabolism : 5-Methyleugenol is metabolized in liver microsomes and hepatocytes, producing various metabolites. Some of these metabolites are implicated in cytotoxicity and DNA-adduct formation, suggesting potential involvement in carcinogenicity and organ toxicity (Cartus et al., 2012).
  • DNA Adducts in Human Liver : Studies have demonstrated the presence of DNA adducts from methyleugenol in human liver samples, indicating a significant carcinogenic risk (Herrmann et al., 2013).

Analytical Methods for Detection

  • Detection in Food Samples : A stable isotope dilution assay coupled with gas chromatography/mass spectrometry has been developed for quantitative determination of methyleugenol in food samples, highlighting its widespread use as a flavoring agent (Li et al., 2018).

Biological and Pharmacological Effects

  • Effects on DNA and Cellular Proteins : Methyleugenol and its metabolites can cause DNA damage and interact with human topoisomerases, contributing to its genotoxic properties (Groh et al., 2016).
  • Cytoprotective Effects : It has been shown to reduce cerebral ischemic injury by suppressing oxidative injury and inflammation, suggesting potential therapeutic applications (Choi et al., 2010).
  • Inhibition of Fungal Growth : Methyleugenol has been studied for its ability to inhibit Aspergillus flavus colonization and aflatoxin production in peanuts, indicating its potential as a food preservative (Sudhakar et al., 2009).

Potential Health Risks

  • Toxic Effects on Organs : Research has indicated that methyleugenol can have toxic effects on the liver, kidney, and small intestine, affecting antioxidant enzyme activities (Kaboglu et al., 2009).
  • Genetic Variations and DNA Adduct Formation : The formation of methyleugenol DNA adducts in human liver is associated with genetic variations, particularly in the SULT1A1 gene, underscoring the role of genetic factors in its metabolism and potential toxicity (Tremmel et al., 2017).

properties

CAS RN

186743-25-9

Product Name

5-Methyleugenol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-5-methyl-4-prop-2-enylphenol

InChI

InChI=1S/C11H14O2/c1-4-5-9-7-11(13-3)10(12)6-8(9)2/h4,6-7,12H,1,5H2,2-3H3

InChI Key

YRLAAFZPUZEKGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CC=C)OC)O

Canonical SMILES

CC1=CC(=C(C=C1CC=C)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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